Deptropine maleate
Description
Properties
Molecular Formula |
C₂₇H₃₁NO₅ |
|---|---|
Molecular Weight |
449.54 |
Synonyms |
(3-endo)-3-[(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane Maleate; 3α-[(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)oxy]-1αH,5αH-tropane Maleate; Dibenzheptropine Maleate |
Origin of Product |
United States |
Scientific Research Applications
Antitumor Activity
One of the most significant applications of deptropine maleate is its potential as an antitumor agent. Research indicates that deptropine exhibits cytotoxic effects against hepatoma cells, specifically Hep3B and HepG2 cell lines. The compound demonstrated low half-maximal inhibitory concentration (IC50) values of approximately and respectively, indicating strong inhibitory effects on cell proliferation .
In Vivo Studies
In animal models, deptropine has shown efficacy in inhibiting hepatoma tumor growth. Nude mice injected with Hep3B cells and treated with deptropine displayed reduced tumor volumes and weights compared to control groups .
Breast Cancer Research
This compound has also been investigated for its effects on breast cancer stem cells (BCSCs). In vitro studies reveal that deptropine significantly reduces both the size and number of mammospheres formed by BCSC lines such as MDA-MB-231 and 4T1-luc2. The IC50 value for MDA-MB-231 cells was found to be , indicating a potent inhibitory effect on mammosphere formation .
Pharmacological Properties
Deptropine functions as an antihistamine and has been classified under first-generation antihistamines. Its pharmacological profile includes:
- Antihistamine Activity : It can block H1 receptors, which may contribute to its antitumor effects.
- Sedative Effects : Like other first-generation antihistamines, deptropine may induce sedation, which could be a consideration in therapeutic contexts .
Clinical Implications
Despite its promising laboratory results, this compound is still under investigation regarding its clinical applications. As of now, it has reached Phase II clinical trials for certain indications but requires further studies to establish safety and efficacy profiles in humans .
Summary of Research Findings
The following table summarizes key findings from various studies on the applications of this compound:
| Application Area | Cell Line / Model | IC50 (μM) | Observations |
|---|---|---|---|
| Hepatoma Treatment | Hep3B | 9.98 | Strong inhibition of cell proliferation; induces autophagosome formation |
| HepG2 | 9.75 | Effective in blocking autophagosome-lysosome fusion | |
| Breast Cancer | MDA-MB-231 | 5 | Reduces size and number of mammospheres; significant dose-dependent effect |
| 4T1-luc2 | N/A | Similar effects observed in mammosphere formation |
Comparison with Similar Compounds
Structural and Pharmacodynamic Comparisons
Key structural features and their pharmacological implications are summarized below:
Key Findings:
- Tropine Ring vs. Alkylamino Side Chains: The tropine ring in deptropine and benztropine enhances dopamine neuron selectivity by promoting reversible, noncompetitive inhibition in the corpus striatum. In contrast, imipramine’s dimethylamino side chain favors norepinephrine uptake inhibition in hypothalamic synaptosomes .
- Maleate Salt Effects : this compound’s aggregation behavior is influenced by its dibenzoxepin moiety, which may confer greater hydrophobicity compared to chlorpheniramine maleate (bearing a chlorophenyl group). This difference impacts bioavailability and CNS penetration .
Physicochemical and Pharmacokinetic Properties
Maleate salts are commonly used to improve drug solubility. A comparison of aggregation behavior and formulation stability is critical:
Key Findings:
- The tropine ring in deptropine increases lipophilicity, facilitating CNS penetration compared to chlorpheniramine, which is predominantly peripheral due to its polar substituents .
Clinical and Therapeutic Differentiation
- Deptropine vs. Benztropine : Both contain tropine rings, but deptropine’s dibenzoxepin structure may confer broader anticholinergic effects, whereas benztropine is more selective for motor symptom relief in Parkinson’s disease .
- Deptropine vs. Tricyclic Antidepressants (TCAs) : Unlike imipramine, deptropine lacks significant serotonergic activity, reducing its antidepressant efficacy but minimizing side effects like sedation .
Q & A
Q. How can researchers ensure reproducibility in in vivo studies investigating this compound’s efficacy?
- Methodological Answer: Adopt ARRIVE 2.0 guidelines for experimental reporting, including detailed animal husbandry protocols and randomization methods. Pre-register studies on platforms like Open Science Framework (OSF) to reduce publication bias. Use sham-controlled designs and blinded outcome assessments to minimize observer bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
